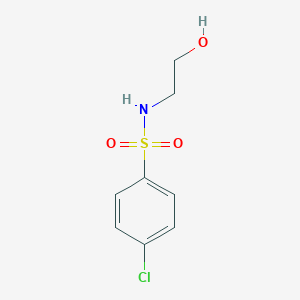

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGMEBFJFYGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301538 | |

| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-69-8 | |

| Record name | 6419-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and validation checkpoints inherent to a robust synthetic procedure.

Introduction and Significance

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative of significant interest as a chemical intermediate. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1][2][3] The presence of a reactive hydroxyl group and a stable chlorophenyl moiety makes this compound a versatile building block for creating more complex molecules. For instance, it can serve as a precursor in the synthesis of sulfonylurea herbicides, highlighting its relevance in agrochemical manufacturing.[4] This guide details its reliable preparation via the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and ethanolamine.

Reaction Mechanism and Theoretical Basis

The formation of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a classic example of nucleophilic acyl-type substitution at a sulfur center.[5] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom particularly susceptible to attack.

-

Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a stable leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, an excess of ethanolamine or an added non-nucleophilic base like triethylamine or pyridine) to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[2]

The inclusion of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Reaction mechanism for sulfonamide formation.

Reagents and Materials

Proper preparation and handling of reagents are paramount for safety and reaction success. All operations should be conducted in a well-ventilated chemical fume hood.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 98-60-2 | Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][7][8][9] |

| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | Corrosive, harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, toxic, corrosive. |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic. |

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

A. Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet adapter.

-

Ensure all glassware is thoroughly dried to prevent reaction with the water-sensitive 4-chlorobenzenesulfonyl chloride.[9][14]

-

Place the flask in an ice/water bath on a magnetic stirrer.

B. Reagent Charging and Reaction

-

In the reaction flask, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in 80 mL of dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C.

-

In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in 40 mL of DCM.

-

Transfer the 4-chlorobenzenesulfonyl chloride solution to the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

C. Work-up and Isolation

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and allow the layers to separate.

-

Wash the organic layer sequentially with:

-

100 mL of 1M HCl (aq) to remove any unreacted ethanolamine and triethylamine.

-

100 mL of saturated sodium bicarbonate (aq) solution to neutralize any remaining acid.

-

100 mL of brine to remove the bulk of the water.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.

D. Purification and Characterization

-

Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the final product to confirm its identity and purity:

-

Melting Point: Expected to be in the range of 106-108 °C.[15]

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.

-

Caption: Experimental workflow for the synthesis.

Safety and Hazard Management

A thorough understanding and mitigation of hazards are non-negotiable for the safe execution of this protocol.

-

Corrosive Reagents: Both 4-chlorobenzenesulfonyl chloride and ethanolamine are corrosive and can cause severe chemical burns.[8][10][13][14] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

-

Reactivity with Water: 4-chlorobenzenesulfonyl chloride reacts violently with water, releasing corrosive hydrogen chloride gas.[14] All equipment must be scrupulously dry, and the reagent should be handled away from moisture.

-

Inhalation Hazard: The reaction should be performed exclusively within a certified chemical fume hood to avoid inhaling volatile reagents like triethylamine, dichloromethane, and any HCl gas that may evolve.[10][14]

-

Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be disposed of in accordance with local, state, and federal regulations. Do not pour organic solvents or corrosive materials down the drain.[14]

By adhering to this detailed guide, researchers can confidently and safely synthesize 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, a valuable intermediate for further chemical exploration.

References

-

4-Chlorobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. 14

-

4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem, National Center for Biotechnology Information.

-

4-Chlorobenzenesulfonyl chloride 97 98-60-2. Sigma-Aldrich.

-

4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

Ethanolamine - SAFETY DATA SHEET. Penta chemicals.

-

Ethanolamine SDS, 141-43-5 Safety Data Sheets. ECHEMI.

-

MATERIAL SAFETY DATA SHEET - ETHANOLAMINE (Mono) 99% AR. Labchem.

-

Safety Data Sheet: Ethanolamine. Carl ROTH.

-

Material Safety Data Sheet - Ethanolamine, 99%. Cole-Parmer.

-

SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride. Fisher Scientific.

-

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide. MySkinRecipes.

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

-

Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information.

-

Sulfonamide. Wikipedia.

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts.

-

26.04 Protecting Groups for Amines: Sulfonamides. YouTube.

-

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide. Matrix Scientific.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide [myskinrecipes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.ca [fishersci.ca]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. echemi.com [echemi.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. aozunasia.com [aozunasia.com]

- 15. 6419-69-8 Cas No. | 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a substituted benzenesulfonamide, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. This guide provides a comprehensive analysis of its key physicochemical parameters, including structural characteristics, solubility, acidity (pKa), lipophilicity (logP), and stability. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, renowned for its role as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4][5][6][7] The inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4]

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide incorporates several key structural features that are likely to influence its biological activity and pharmacokinetic profile: the electron-withdrawing chloro group on the benzene ring, the acidic sulfonamide proton, and the hydrophilic hydroxyethyl side chain. A thorough characterization of its physicochemical properties is therefore a critical first step in elucidating its therapeutic potential.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Structural and General Properties

The fundamental properties of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide | [8] |

| CAS Number | 6419-69-8 | [8][9] |

| Molecular Formula | C₈H₁₀ClNO₃S | [8][9] |

| Molecular Weight | 235.69 g/mol | [9] |

| Melting Point | 106-108 °C | [9] |

| Appearance | White solid (typical for related compounds) | Inferred from related compounds |

Solubility

Protocol for Solubility Determination (Shake-Flask Method):

This protocol is a standard and reliable method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method (see Section 4.2) against a standard curve of known concentrations to determine the solubility in each solvent.

-

Acidity (pKa)

The sulfonamide moiety (-SO₂NH-) contains an acidic proton. The pKa of this proton is a crucial parameter as it dictates the ionization state of the molecule at different physiological pH values, which in turn affects its membrane permeability and receptor interactions. For benzenesulfonamides, the pKa of the sulfonamide proton typically ranges from 9 to 11. The electron-withdrawing nature of the 4-chloro substituent is expected to increase the acidity (lower the pKa) compared to an unsubstituted benzenesulfonamide.

Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide in a suitable solvent, typically a co-solvent system like water/methanol, to ensure adequate solubility.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Maintain a constant temperature and stir the solution gently.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, derivative plots can be used to precisely locate the equivalence point.

-

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value suggests a preference for the aqueous phase (more hydrophilic).

Protocol for LogP Determination (HPLC Method):

The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[10][11]

-

HPLC System and Column:

-

Use a reverse-phase HPLC system with a C18 column.

-

-

Mobile Phase:

-

An isocratic mobile phase of methanol and water (or acetonitrile and water) at various ratios is used.

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values that span a range encompassing the expected LogP of the analyte.

-

Measure the retention time (t_R) for each standard at different mobile phase compositions.

-

Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the void time.

-

Extrapolate the log k values to 100% aqueous mobile phase (log k_w).

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k_w values.

-

-

Sample Analysis:

-

Inject the 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide sample and determine its log k_w under the same conditions.

-

-

LogP Calculation:

-

Use the calibration curve to determine the LogP of the test compound from its log k_w value.[10]

-

Stability

Assessing the chemical stability of a potential drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[12][13][14][15] Stability studies are conducted under various environmental conditions.

Protocol for Stability Assessment (ICH Guidelines):

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

-

Sample Preparation:

-

Prepare samples of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide in the solid state and, if applicable, in solution at a relevant concentration.

-

-

Storage Conditions:

-

Store samples under various conditions as per ICH guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

-

-

-

Time Points:

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[14]

-

-

Analysis:

-

Analyze the samples at each time point using a stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products).

-

Monitor for changes in appearance, purity (assay), and the formation of degradation products.

-

Synthesis and Purification

The synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide can be achieved through a standard nucleophilic substitution reaction.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide.

Step-by-Step Synthesis Protocol:

This protocol is adapted from general procedures for the synthesis of N-substituted sulfonamides.[16]

-

Reaction Setup:

-

Dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in DCM.

-

Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred ethanolamine solution at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide and for its quantification in various matrices.

Diagram of HPLC Workflow:

Caption: Standard workflow for HPLC analysis.

Protocol for HPLC Analysis:

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[17][18][19]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of the compound, which can be determined using a UV-Vis spectrophotometer.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the protons on the 4-chlorophenyl ring, exhibiting an AA'BB' splitting pattern.

-

-CH₂-N- Proton: A triplet or multiplet adjacent to the nitrogen.

-

-CH₂-O- Proton: A triplet or multiplet adjacent to the oxygen.

-

-NH- Proton: A broad singlet or triplet for the sulfonamide proton, which is exchangeable with D₂O.

-

-OH Proton: A broad singlet or triplet for the hydroxyl proton, also exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm), with the carbon attached to the chlorine and the carbon attached to the sulfur showing distinct chemical shifts.

-

Aliphatic Carbons: Two signals in the aliphatic region for the two methylene carbons of the hydroxyethyl group.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Features:

-

Molecular Ion: In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ should be observed. The presence of the chlorine atom will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

-

Fragmentation: Collision-induced dissociation (CID) of the molecular ion will likely lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[20][21][22][23] Other fragmentations may involve cleavage of the N-C bond of the side chain.

Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

-

Ionization: Use a soft ionization technique like ESI.

-

Analysis:

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Interpretation: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular structure.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide and detailed protocols for their determination. A thorough understanding and experimental validation of these parameters are essential for any future preclinical and clinical development of this compound. The provided methodologies offer a robust framework for its synthesis, purification, and analytical characterization, empowering researchers to further investigate its potential as a novel therapeutic agent. Future studies should focus on obtaining precise experimental data for its solubility, pKa, and LogP, as well as exploring its biological activity profile, particularly as a carbonic anhydrase inhibitor, to fully elucidate its therapeutic promise.

References

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

-

Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]

-

Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

-

4-chloro-N-methyl-N-(2-phenoxyethyl)benzenesulfonamide. PubChem. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [Link]

-

DOI. Organic Syntheses Procedure. [Link]

-

(PDF) ICH guidelines for the stability. ResearchGate. [Link]

-

Benzenesulfonamide. The Royal Society of Chemistry. [Link]

-

Preparation of N-(β-chloroethyl)-benzene sulfonamide. PrepChem.com. [Link]

-

4-Chlorobenzenesulfonamide. PubChem - NIH. [Link]

-

4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. PMC - NIH. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

-

(PDF) 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. ResearchGate. [Link]

-

Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

-

(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

-

4-(2-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. [Link]

-

4-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2,5-dichloro-N-(2-chloroethyl)benzenesulfonamide. CAS Common Chemistry. [Link]-0)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-CHLORO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE | 6419-69-8 [amp.chemicalbook.com]

- 9. 6419-69-8 Cas No. | 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 10. agilent.com [agilent.com]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. database.ich.org [database.ich.org]

- 13. snscourseware.org [snscourseware.org]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: A Research Framework

An In-depth Technical Guide to the

Abstract: While 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is not extensively characterized in existing scientific literature, its core structure—a substituted benzenesulfonamide—places it within a class of compounds renowned for a wide spectrum of biological activities. This guide synthesizes the established mechanisms of action for structurally related benzenesulfonamide derivatives to construct a robust, hypothesis-driven framework for elucidating the pharmacological profile of this specific molecule. We propose that its primary mechanism is likely centered on the inhibition of carbonic anhydrase isozymes, a hallmark of the benzenesulfonamide class.[1][2][3] Additional potential activities, including receptor tyrosine kinase modulation and antimicrobial effects, are also considered. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-pronged research plan to systematically investigate and validate these potential mechanisms.

Introduction: The Scientific Rationale

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of drugs with applications ranging from antibacterial and anticancer to anticonvulsant and diuretic therapies.[4][5] The mechanism behind this versatility often lies in the sulfonamide group's ability to act as a zinc-binding group, effectively inhibiting metalloenzymes.[1] The subject of this guide, 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, combines this key functional group with a 4-chloro substitution on the benzene ring and an N-(2-hydroxyethyl) side chain. While no direct studies on this compound's mechanism of action are currently published, we can infer plausible biological targets based on this structural composition.

The chloro- substitution can enhance binding affinity and modulate pharmacokinetic properties, while the hydroxyethyl group may offer additional hydrogen bonding opportunities within a target's active site.[6] Based on extensive data from analogous compounds, our primary hypothesis is that 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide functions as an inhibitor of one or more isoforms of carbonic anhydrase (CA).[1][4][7] Secondary hypotheses include the potential inhibition of receptor tyrosine kinases (RTKs)[8] or direct antimicrobial activity.[2]

This guide provides the theoretical grounding and detailed experimental protocols necessary to systematically test these hypotheses.

Primary Hypothesized Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are overexpressed in numerous pathologies, making them attractive drug targets. For instance, hCA IX is a well-validated target in oncology, while hCA II and hCA VII are implicated in epileptogenesis.[1][4] Benzenesulfonamides are the most widely studied class of CA inhibitors.[3]

2.1. Proposed Binding Mode

The sulfonamide moiety (-SO₂NH₂) is proposed to coordinate directly with the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule (or hydroxide ion). The nitrogen atom of the sulfonamide and one of the oxygen atoms would form the key interactions. The substituted benzene ring would then extend into the active site cavity, where its specific substituents—the 4-chloro and N-(2-hydroxyethyl) groups—would form additional interactions with hydrophilic and hydrophobic residues, determining the compound's potency and isoform selectivity.[9]

2.2. Experimental Validation Workflow

A tiered approach is recommended to validate the carbonic anhydrase inhibition hypothesis, starting with broad screening and progressing to detailed kinetic and cellular analysis.

Caption: A logical workflow for validating carbonic anhydrase inhibition.

2.3. Detailed Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of CO₂.

-

Reagents & Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, VII, IX).

-

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (Test Compound).

-

Acetazolamide (Positive Control Inhibitor).

-

Buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5).

-

CO₂-saturated water.

-

pH indicator (e.g., p-nitrophenol).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Prepare stock solutions of the test compound and acetazolamide in DMSO.

-

Prepare a series of dilutions of the inhibitors in the assay buffer.

-

In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength. The rate of change corresponds to the rate of H⁺ production.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cells known to overexpress a specific CA isoform (e.g., MDA-MB-231 for hCA IX).[2]

-

Reagents & Materials:

-

MDA-MB-231 breast cancer cell line.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test Compound and vehicle control (DMSO).

-

Staurosporine (Positive Control for apoptosis).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Plate reader.

-

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include vehicle-only and positive controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

-

Secondary Hypothesized Mechanisms

While CA inhibition is the most probable mechanism, the benzenesulfonamide scaffold is versatile. The following sections outline plausible secondary mechanisms and the experimental approaches to investigate them.

3.1. Receptor Tyrosine Kinase (RTK) Inhibition

Certain benzenesulfonamide derivatives have been shown to inhibit RTKs, such as TrkA, which are often dysregulated in cancers like glioblastoma.[8]

Investigative Approach: A kinase inhibition screen would be the first step. A commercial service or an in-house panel assay (e.g., LanthaScreen™ or ADP-Glo™) could be used to test the compound against a panel of RTKs. If hits are identified, further validation would involve cellular assays to measure the inhibition of receptor phosphorylation and downstream signaling pathways (e.g., AKT, ERK) via Western blot in relevant cell lines (e.g., U87 glioblastoma cells).[8]

Caption: Potential inhibitory pathway of the compound on TrkA signaling.

3.2. Antimicrobial Activity

The sulfonamide group is the cornerstone of sulfa drugs, the first class of effective antibacterial agents. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Investigative Approach: The compound's antimicrobial potential can be assessed using standard microbiology protocols.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Reagents & Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton broth (MHB).

-

Test compound.

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

96-well plates.

-

-

Procedure:

-

Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria + antibiotic), a negative control (broth only), and a growth control (bacteria + broth).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Summary of Quantitative Data & Proposed Analysis

To facilitate clear interpretation and comparison, all quantitative results from the proposed experiments should be systematically tabulated.

| Assay | Target/Cell Line | Metric | Hypothesized Outcome |

| Stopped-Flow Assay | hCA I, II, VII, IX | Kᵢ (nM) | Low nM affinity, potential selectivity for specific isoforms |

| Isothermal Titration | hCA IX | Kᴅ (nM), ΔH, ΔS | Confirmation of direct binding and thermodynamic profile |

| MTT Assay | MDA-MB-231 | IC₅₀ (µM) | Potent inhibition of cell growth (e.g., < 10 µM) |

| Kinase Screen | RTK Panel | % Inhibition @ 10 µM | >50% inhibition of specific RTKs (e.g., TrkA) |

| MIC Determination | S. aureus, E. coli | MIC (µg/mL) | Low µg/mL values indicating antibacterial activity |

Conclusion

While the specific mechanism of action for 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide remains to be empirically determined, its chemical structure provides a strong foundation for targeted investigation. The benzenesulfonamide core strongly suggests activity as a carbonic anhydrase inhibitor, a hypothesis that can be rigorously tested through the biochemical and cell-based assays detailed in this guide. The proposed research framework provides a comprehensive, logical, and technically sound pathway to not only elucidate the primary mechanism of this compound but also to explore its potential pleiotropic effects. The successful execution of these protocols will provide the critical data needed to define its pharmacological profile and guide its future development as a potential therapeutic agent.

References

A consolidated list of all sources cited within this document, including full titles and verifiable URLs.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH).

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, National Institutes of Health (NIH). Published August 1, 2021.

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH).

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications.

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed, National Institutes of Health (NIH). Published April 12, 2018.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Published August 1, 2021.

- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health (NIH).

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- 4-Chloro-N-[(2Z)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide. CymitQuimica.

- 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. PubMed Central, National Institutes of Health (NIH).

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 93100-99-3: 4-Chloro-N-[(2Z)-1-(2-phenylethyl)-2-piper… [cymitquimica.com]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of the chemical properties and potential biological activities of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds to infer its probable biological profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action in antimicrobial and anticancer applications, and its prospective role as an enzyme inhibitor. Detailed experimental protocols for synthesis and biological evaluation, based on established methodologies for analogous sulfonamides, are provided to facilitate further investigation into this compound of interest.

Introduction to 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] The core structure features a 4-chlorobenzenesulfonyl group attached to a 2-hydroxyethylamine moiety. The presence of the sulfonamide functional group (-SO₂NH-) is a key pharmacophore, while the chloro- substitution on the benzene ring and the N-(2-hydroxyethyl) side chain are expected to modulate its physicochemical properties and biological target interactions.

Chemical Structure and Properties:

-

IUPAC Name: 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide

-

CAS Number: 6419-69-8

-

Molecular Formula: C₈H₁₀ClNO₃S

-

Molecular Weight: 235.69 g/mol

Synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[1][3] In the case of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, the synthesis would typically proceed via the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol (ethanolamine).

General Synthetic Protocol

This protocol describes a general method for the synthesis of N-substituted 4-chlorobenzenesulfonamides, which can be adapted for the synthesis of the title compound.

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

2-Aminoethanol (Ethanolamine)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-aminoethanol (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide.

Caption: General workflow for the synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide.

Potential Biological Activities

While direct studies on 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide are scarce, the extensive research on analogous sulfonamides allows for the postulation of several potential biological activities.

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial drug candidates.[][5]

Mechanism of Action:

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[6][7]

Caption: Proposed antibacterial mechanism of action via DHPS inhibition.

Representative Antibacterial Data for Analogous Sulfonamides:

| Compound | Organism | MIC (µg/mL) | Reference |

| N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivative | Methicillin-resistant Staphylococcus aureus | ≤ 6.2 | [8] |

| Sulfonamide analogue FQ5 | Pseudomonas aeruginosa | 16 | [9] |

| Sulfonamide analogue FQ5 | Escherichia coli | 16 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., E. coli, S. aureus)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[10][11]

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some sulfonamides have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[12] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

-

Carbonic Anhydrase (CA) Inhibition: Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[13][14] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and apoptosis.[13]

Caption: Potential anticancer mechanisms of action for sulfonamide derivatives.

Representative Anticancer Data for Analogous Sulfonamides:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide derivative BA-3b | HeLa (Cervical Cancer) | 0.007 | [12] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast Cancer) | 4.62 | [15] |

| Aryl thiazolone–benzenesulfonamide 4g | MCF-7 (Breast Cancer) | 2.55 | [14] |

Experimental Protocol: In Vitro Anticancer Cell Line Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Enzyme Inhibition

Beyond DHPS and carbonic anhydrases, sulfonamides have been shown to inhibit other enzymes, such as cyclooxygenase-2 (COX-2).[17]

Potential Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[17] Some sulfonamide-containing compounds, like celecoxib, are well-known selective COX-2 inhibitors.[18]

Representative COX-2 Inhibition Data for Analogous Sulfonamides:

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.04 | 7.6 | 190 | [18] |

| Valdecoxib | 0.005 | 5.0 | 1000 | [18] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[19]

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

PGE₂ ELISA kit

-

Microplate reader

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the amount of PGE₂ produced using a competitive ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is a molecule with significant, yet underexplored, therapeutic potential. Based on the well-documented biological activities of structurally related sulfonamides, it is plausible that this compound may exhibit antibacterial, anticancer, and enzyme-inhibitory properties. The presence of the 4-chlorobenzenesulfonamide core suggests a high probability of biological activity, while the N-(2-hydroxyethyl) substituent may influence its solubility, pharmacokinetic profile, and target-binding interactions.

This technical guide provides a foundational framework for initiating research into the biological activities of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. The detailed synthetic and biological evaluation protocols offer a starting point for its characterization. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its activity against a panel of bacterial strains and cancer cell lines. Further mechanistic studies, including enzyme inhibition assays, will be crucial to elucidate its mode of action and to determine its potential as a lead compound for the development of new therapeutic agents.

References

- Alsughayer, A. A., Ali, M. A., & Alafeefy, A. M. (2011). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 24(4), 545-553.

-

ResearchGate. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

- Zolnowska, B., Sławinski, J., Grzonek, A., Kedzia, A., Kwapisz, E., & Kawiak, A. (2015). N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Polish journal of microbiology, 64(3), 299–305.

- Sayad, K. A. E., Elmasry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409.

-

LinkedIn. (2024, May 22). Understanding Sulfonamides: Mechanisms and Applications. Retrieved from [Link]

-

SlideShare. (2015, January 16). Antibacterial sulfonamides. Retrieved from [Link]

- Rauf, A., Zaib, S., Al-Awthan, Y. S., & Shah, A. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- El-Sayed, M. A., Al-Salem, H. S., Al-Omair, M. A., & El-Gamal, K. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27367–27383.

- Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 7(2), 167–172.

- Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., Al-Rasheed, L. S., Al-Amer, O., ... & Ahmad, E. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International journal of molecular sciences, 24(9), 7953.

-

MDPI. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2009). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of medicinal chemistry, 52(1), 310–314.

- Wang, Y., Zhang, H., Meng, X., & Wang, S. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European journal of medicinal chemistry, 121, 216–227.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

- Al-Salem, H. S., El-Sayed, M. A., Al-Omair, M. A., & El-Gamal, K. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27383.

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

ResearchGate. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

- Khan, A., Al-Dhfyan, A., Al-Mansour, H., & Arshad, M. N. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry, 11, 1221422.

- Al-Hujaily, E. M., Choudhary, M. I., & Alam, M. S. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules (Basel, Switzerland), 25(24), 5909.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

ResearchGate. (2007). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Retrieved from [Link]

-

ACS Omega. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. Retrieved from [Link]

-

Atherosclerosis. (2013). Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. Retrieved from [Link]

-

MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

- Khan, K. M., Saeedi, M., & Rashid, U. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 256930.

-

MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

-

Cancer Research. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Retrieved from [Link]

- Ali, F., Shah, S. A. A., Ullah, N., & Sanna, V. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15668.

- Singh, S. K., Shivaramakrishna, S., Saibaba, V., Rao, K. S., Ganesh, K. R., Vasudev, R., ... & Iqbal, J. (2007). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. European journal of medicinal chemistry, 42(4), 456–462.

-

Indian Journal of Pharmaceutical Sciences. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]

- Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., Al-Rasheed, L. S., Al-Amer, O., ... & Ahmad, E. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International journal of molecular sciences, 24(9), 7953.

-

Molbase. (n.d.). Synthesis of N-[(R)-2-hydroxy-1-(2-oxo-1-indolinylmethyl)ethyl]-2-naphthylsulf-onamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide: Structural Analogs and Derivatives in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide and its structural analogs, a class of compounds demonstrating significant potential across diverse therapeutic areas. We delve into the synthetic chemistry, structure-activity relationships (SAR), and mechanisms of action that underpin their utility as carbonic anhydrase inhibitors, antimicrobial agents, and anticonvulsants. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform and guide future research and development endeavors. Through detailed protocols, mechanistic diagrams, and comparative data, we aim to provide a foundational resource for the exploration and exploitation of this versatile chemical scaffold.

Introduction: The Benzenesulfonamide Core

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of clinically significant drugs.[1] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) or to coordinate with metal ions in enzyme active sites has led to the development of drugs with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties.[1][2] The parent compound of the class discussed herein, 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, serves as a key starting point for the exploration of chemical space and the development of novel therapeutic agents. The presence of the chloro- and N-(2-hydroxyethyl) substituents provides opportunities for a multitude of structural modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Chemical Properties

The synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide and its analogs generally follows a well-established synthetic route involving the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

General Synthesis of the Core Scaffold

The foundational step in the synthesis of this class of compounds is the preparation of 4-chlorobenzenesulfonyl chloride. This is typically achieved through the chlorosulfonation of chlorobenzene.[3][4][5] The subsequent reaction with an appropriate amine, in this case, ethanolamine, yields the desired sulfonamide.

Experimental Protocol: Synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

This protocol is a generalized procedure based on established methods for sulfonamide synthesis.[6]

-

Step 1: Preparation of 4-Chlorobenzenesulfonyl Chloride. In a fume hood, slowly add chlorobenzene (1.0 eq) to an excess of chlorosulfonic acid (3.0-5.0 eq) at 0-5°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice. The product, 4-chlorobenzenesulfonyl chloride, will precipitate as a solid and can be collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve ethanolamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent. Cool the amine solution to 0°C and slowly add the solution of 4-chlorobenzenesulfonyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Step 3: Work-up and Purification. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide.

Synthesis of Structural Analogs and Derivatives

The versatility of the benzenesulfonamide scaffold allows for the synthesis of a vast library of analogs. Modifications can be introduced at several key positions:

-

The Benzene Ring: Substitution at the ortho-, meta-, and para-positions of the benzene ring with various electron-donating or electron-withdrawing groups can significantly impact biological activity.

-

The Sulfonamide Nitrogen: Alkylation, arylation, or acylation of the sulfonamide nitrogen can modulate the compound's acidity, lipophilicity, and hydrogen bonding capacity.

-

The N-Substituent: The 2-hydroxyethyl group can be replaced with a wide range of other functional groups, including other alkyl chains, aromatic rings, or heterocyclic moieties, to explore different binding interactions with biological targets.

The following diagram illustrates the general workflow for the synthesis and diversification of these compounds.

Biological Activities and Mechanisms of Action

Derivatives of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide have demonstrated a broad spectrum of biological activities, with the most prominent being carbonic anhydrase inhibition, antimicrobial effects, and anticonvulsant properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Several isoforms of CA are overexpressed in various cancers, contributing to the acidic tumor microenvironment which promotes tumor growth, invasion, and metastasis.[7][8][9] Benzenesulfonamides are potent inhibitors of carbonic anhydrases, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Mechanism of Action: The primary sulfonamide group (-SO2NH2) is crucial for CA inhibition. The nitrogen atom of the sulfonamide binds to the zinc ion in the active site, displacing a water molecule and disrupting the catalytic cycle. The substituted benzene ring and the N-substituent can engage in additional interactions with hydrophobic and hydrophilic pockets within the active site, influencing the inhibitor's potency and isoform selectivity.[10]

Structure-Activity Relationship (SAR): The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are highly dependent on the nature and position of the substituents on the aromatic ring and the N-substituent. Generally, modifications that enhance binding to the hydrophobic and hydrophilic regions of the active site lead to increased potency.[11]

| Compound/Analog | Target Isoform(s) | IC50/Ki (nM) | Reference |

| Acetazolamide (Standard) | hCA I, II, IX, XII | 250, 12, 25, 5.7 | [7] |

| 4-Chlorobenzenesulfonamide | hCA II | 150 | [11] |

| Various triazole-benzenesulfonamides | hCA IX, XII | 1.5 - 38.9 (hCA IX), 0.8 - 12.4 (hCA XII) | [7] |

| Isatin-benzenesulfonamide conjugates | hCA IX | 7.8 - 8.9 | [12] |

Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[1] Their mechanism of action involves the inhibition of folic acid synthesis in bacteria.

Mechanism of Action: Bacteria synthesize folic acid from p-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[13][14][15] Humans are unaffected by this mechanism as they obtain folic acid from their diet.